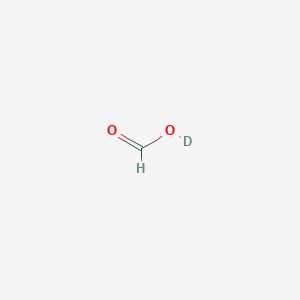

Formic Acid O-d

Vue d'ensemble

Description

Formic acid (HCOOH), the simplest carboxylic acid, is a colorless, pungent liquid with a boiling point of 100.8°C and a pKa of 3.74. It occurs naturally in ant venom, stinging nettles, and geothermal environments, where it serves as a metabolic substrate for acidophilic microorganisms like Methylacidiphilum species . Industrially, formic acid is utilized as a preservative, hydrogen storage medium, and catalyst in organic synthesis. Its high reactivity and miscibility with water make it a versatile compound in chemical and biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Formic (2H)acid can be synthesized through the reaction of deuterated water (D2O) with carbon monoxide in the presence of a catalyst. Another method involves the hydrolysis of deuterated methyl formate (DCOOCH3) using deuterated water .

Industrial Production Methods: Industrial production of formic acid typically involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. For deuterated formic acid, the process is similar but uses deuterated methanol and deuterated water .

Analyse Des Réactions Chimiques

Types of Reactions: Formic (2H)acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to carbon dioxide and water.

Reduction: It can be reduced to formaldehyde.

Substitution: It can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alcohols in the presence of an acid catalyst.

Major Products:

Oxidation: Carbon dioxide (CO2) and water (H2O).

Reduction: Formaldehyde (HCHO).

Substitution: Esters such as methyl formate (DCOOCH3).

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Intermediate in Chemical Reactions

Formic acid serves as a vital intermediate in the synthesis of various chemicals. It is utilized in the production of esters, which are important for creating fragrances and flavorings, as well as in the synthesis of pharmaceuticals and agrochemicals .

1.2 Reduction Reactions

Formic acid is effective in reducing metal ions to their respective metals, which is critical for producing metallic nanoparticles used in electronics and catalysis. It can also reduce carbonyl compounds to alcohols and nitro compounds to amines, making it a versatile reagent in organic synthesis .

Environmental Applications

2.1 Atmospheric Chemistry

Recent studies have highlighted the role of formic acid in atmospheric chemistry. It contributes to the formation of secondary organic aerosols and influences precipitation acidity. Understanding its formation mechanisms can help improve atmospheric models and climate predictions . A study revealed that formic acid production could be underestimated by conventional models, prompting further research into its atmospheric behavior .

2.2 Carbon Dioxide Conversion

Formic acid is emerging as a key product in the electrochemical conversion of carbon dioxide (CO₂) into useful chemicals. Researchers have developed efficient pathways to produce formic acid from CO₂ using renewable electricity, which can subsequently be upgraded into sustainable aviation fuel . This process not only helps in reducing greenhouse gas emissions but also contributes to the development of renewable energy technologies.

Analytical Chemistry

3.1 Chromatography

In analytical chemistry, formic acid is widely used as a volatile pH modifier in high-performance liquid chromatography (HPLC) and capillary electrophoresis. Its ability to enhance the separation of complex mixtures, such as peptides and proteins, makes it invaluable in biochemical analysis . The incorporation of formic acid into mobile phases improves detection sensitivity when coupled with mass spectrometry.

Industrial Applications

4.1 Textile and Leather Industries

Formic acid is extensively used in textile dyeing and leather tanning processes due to its ability to adjust pH levels and facilitate dye uptake . Its role in these industries enhances product quality and consistency.

4.2 Rubber Production

In rubber manufacturing, formic acid acts as a coagulant during latex processing, aiding in the production of rubber sheets and other rubber products .

Case Study 1: Electrochemical Production of Formic Acid

A significant advancement was made by a research team at the National Renewable Energy Laboratory that developed a scalable membrane electrode assembly architecture for efficient electrochemical conversion of CO₂ to formic acid. This innovation allows for high energy efficiency and durability while utilizing renewable electricity . The results indicate potential for large-scale applications in sustainable fuel production.

Case Study 2: Formic Acid's Role in Atmospheric Chemistry

A collaborative study involving multiple research institutions explored the mechanisms behind formic acid formation in the atmosphere. The findings revealed that increased understanding of these mechanisms could lead to improved climate models and better predictions regarding weather patterns influenced by organic acids like formic acid .

Mécanisme D'action

Formic (2H)acid exerts its effects through various mechanisms:

Molecular Targets: It inhibits enzymes such as nitric oxide synthase and prostaglandin D synthase.

Pathways Involved: It interferes with metabolic pathways involving deuterium, affecting cellular processes and enzyme activities.

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

Formic acid exhibits distinct physical and chemical properties compared to other low-molecular-weight carboxylic acids (Table 1). Its lower pKa (3.75) reflects stronger acidity than acetic (pKa 4.76) or propionic acid (pKa 4.88), attributed to the electron-withdrawing effect of its unsubstituted carboxyl group. Formic acid’s higher density (1.22 g/cm³) and boiling point (100.8°C) relative to acetic acid (1.05 g/cm³, 118.1°C) highlight its unique intermolecular hydrogen-bonding network .

Table 1: Physical Properties of Formic Acid and Similar Carboxylic Acids

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility in Water |

|---|---|---|---|---|

| Formic Acid | 100.8 | 1.22 | 3.75 | Miscible |

| Acetic Acid | 118.1 | 1.05 | 4.76 | Miscible |

| Propionic Acid | 141.2 | 0.99 | 4.88 | Miscible |

| Lactic Acid | 122 (decomp.) | 1.21 | 3.86 | Miscible |

Metabolic Utilization in Microorganisms

Formic acid is a critical energy and carbon source for acidophilic methanotrophs like Methylacidiphilum sp. RTK17.1, which thrive in geothermal environments. Transcriptomic studies reveal that formic acid utilization upregulates the pmoCAB3 operon (encoding high-affinity methane monooxygenase) and formate dehydrogenase, while downregulating methanol dehydrogenase. This contrasts with methane-dependent growth, which primarily activates the pmoCAB1 operon . In contrast, acetic acid is metabolized via the glyoxylate shunt in many bacteria, requiring additional enzymatic steps compared to formic acid’s direct oxidation to CO₂ .

Table 2: Microbial Utilization of C1 Compounds by Methylacidiphilum sp. RTK17.1

| Substrate | Growth Efficiency | Key Metabolic Genes Expressed |

|---|---|---|

| Formic Acid | High | Formate dehydrogenase, pmoCAB3 |

| Methane | Moderate | pmoCAB1 |

| Methanol | Low | Methanol dehydrogenase |

Table 3: Comparative Catalytic Dehydrogenation Efficiency

| Catalyst System | Substrate | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| Fe/PP3 | Formic Acid | 9,425 | |

| Pd-based | Formic Acid | ~3,000 | |

| Pt/C | Methanol | 500 |

Environmental Presence and Impact

Formic acid accumulates in acidic wetlands (0.65 mM) and geothermal soils, where it sustains microbial communities under methane-limiting conditions . Its short environmental residence time contrasts with acetic acid, which persists longer due to slower microbial uptake . In contrast to lactic acid, formic acid’s rapid oxidation minimizes soil acidification, enhancing its ecological compatibility .

Research Findings and Key Studies

- Catalytic Innovations: Iron-based catalysts for formic acid dehydrogenation achieve unprecedented stability (turnover number >92,000), enabling scalable hydrogen production .

- Fuel Cell Efficiency: Formic acid’s single-round-trip efficiency (45%) surpasses methanol (30%) due to lower overpotentials and absence of CO byproducts .

Activité Biologique

Formic acid (FA), a simple carboxylic acid, has garnered attention for its diverse biological activities. Its applications range from food preservation to potential therapeutic uses. This article delves into the biological activity of Formic Acid O-d , focusing on its antimicrobial properties, effects on microbial metabolism, and implications in poisoning cases.

Antimicrobial Properties

Formic acid exhibits significant antimicrobial activity, particularly against various pathogens. It is commonly used in agricultural settings to control microbial populations in livestock and poultry.

Table 1: Minimum Inhibitory Concentrations (MIC) of Formic Acid Against Pathogens

| Pathogen | MIC (ppm) | MBC (ppm) |

|---|---|---|

| Escherichia coli | 600 | 2400 |

| Salmonella spp. | 600 | 2400 |

| Clostridium perfringens | 1200 | 2400 |

According to research, formic acid demonstrates superior efficacy compared to other organic acids against E. coli and Salmonella spp., attributed to its small molecular size and chain length . Furthermore, it serves as a primary energy source for certain bacteria, such as Campylobacter jejuni, where it acts as an electron donor in respiratory metabolism .

Quorum Sensing and Violacein Production

A notable study highlighted the role of formic acid in enhancing violacein production in Chromobacterium violaceum. The addition of FA promoted quorum sensing (QS), leading to a 20% increase in violacein synthesis. Violacein is recognized for its antibacterial, antifungal, antioxidative, and antitumor properties .

Table 2: Violacein Production with Formic Acid Addition

| Condition | Violacein Production (g/L) |

|---|---|

| No FA Addition | 0.85 |

| With FA Addition | 1.02 |

The study indicated that formic acid activates the cviI gene responsible for QS, subsequently inducing the vio gene cluster essential for violacein synthesis .

Induction of Viable But Non-Culturable (VBNC) State

Formic acid has been shown to induce a viable but non-culturable (VBNC) state in certain pathogens. This phenomenon complicates detection and poses challenges for food safety. In experiments, concentrations of 3% FA were found to induce VBNC states in Acinetobacter baumannii and Klebsiella pneumoniae, with significant increases in antimicrobial resistance (AMR) phenotype and virulence gene expression upon resuscitation after FA removal .

Toxicological Aspects

Despite its beneficial applications, formic acid poses risks when ingested or inhaled. A case series analysis reported acute poisoning incidents, primarily from deliberate self-harm or accidental ingestion. Symptoms included orofacial burns, metabolic acidosis, and renal complications. The study emphasized the need for immediate management protocols to mitigate mortality risks associated with formic acid poisoning .

Table 3: Clinical Outcomes of Formic Acid Poisoning Cases

| Outcome | Frequency (%) |

|---|---|

| Orofacial Burns | 100 |

| Mild Hematemesis | 28.5 |

| Severe Hematemesis | 21.5 |

| Renal Complications | Variable |

Q & A

Basic Research Questions

Q. How can formic acid emission rates from heritage materials (e.g., wood, paper) be measured in controlled laboratory settings?

Methodological Answer:

- Use standardized chamber testing under controlled temperature (e.g., 23°C) and humidity (50% RH) to simulate indoor storage conditions. Measure emissions via ion chromatography (IC) or thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) .

- Calculate area-specific emission rates (SERa) using the formula:

where = concentration, = chamber volume, = sample surface area, and = sampling time. Include blank chamber measurements to account for background contamination .

Example Data:

| Material | Emission Rate (µg m⁻² h⁻¹) | Conditions (Temp/RH) |

|---|---|---|

| Aged Wood | 145 | 23°C, 50% RH |

| New Softwood | 303 | 23°C, 50% RH |

| Recycled Paper | 33 | 23°C, 50% RH |

| Source: |

Q. What environmental factors most significantly influence formic acid emissions in heritage storage environments?

Methodological Answer:

- Temperature : Emissions decrease by 2–4× when temperature is reduced from 23°C to 10°C. For example, new softwood emissions drop from 303 µg m⁻² h⁻¹ (23°C) to ~75 µg m⁻² h⁻¹ (10°C) .

- Humidity : Lowering RH from 50% to 20% reduces emissions by >2×. Use Tiny-Tag sensors (±0.4°C, ±3% RH accuracy) to monitor conditions and validate via regression analysis .

- Recommendation: Implement climate-controlled storage with <20°C and <40% RH to mitigate degradation .

Q. How can researchers ensure formic acid purity and stability during experimental handling?

Methodological Answer:

- Use high-purity grades (e.g., ≥98% ACS reagent) and store in inert containers to prevent oxidation. Verify purity via FTIR or NMR spectroscopy .

- For aqueous solutions, stabilize with 0.1% formic acid (v/v) to maintain pH <2.5 and prevent microbial growth .

Advanced Research Questions

Q. How can discrepancies between laboratory-measured and field-observed formic acid emission rates be resolved?

Methodological Answer:

- Controlled vs. Real-World Variables : Lab studies isolate temperature/humidity effects, while field conditions include mechanical ventilation, material aging, and mixed VOC interactions. Use multivariate regression to account for confounding factors .

- Validation : Compare lab data (e.g., 23°C/50% RH) with field measurements in heritage buildings. For example, cellulose acetate film emits 10× more acetic acid in lab settings than in ventilated storage rooms .

Q. What experimental designs best isolate the effects of temperature versus humidity on formic acid emissions?

Methodological Answer:

- Use a factorial design with independent variables:

- Temperature: 10°C, 23°C, 30°C

- Humidity: 20%, 50%, 70% RH

- Measure emissions under all combinations (e.g., 9 conditions) and perform ANOVA to identify dominant factors. For instance, humidity reduction lowers emissions more sharply in hygroscopic materials like wood pulp paper .

Q. What methodological challenges arise when detecting trace VOCs alongside formic acid in emissions?

Methodological Answer:

- Sensitivity : Use TD-GC-MS with low detection limits (e.g., LOD <1 µg m⁻³) to identify co-emitted VOCs (e.g., aldehydes, ketones) .

- Interference : Pre-concentrate samples with Tenax TA sorbents and apply principal component analysis (PCA) to distinguish formic acid from overlapping peaks .

- Example Finding: 36 VOCs detected in paper emissions (e.g., furfural, hexanal) at trace levels (<1 µg m⁻³), complicating degradation marker identification .

Q. Data Analysis and Reporting Guidelines

Q. How should formic acid emission data be presented to ensure reproducibility in publications?

Methodological Answer:

- Tables : Include sample metadata (material type, age, surface area) and emission rates under all tested conditions (see Table 2 in ).

- Figures : Plot emission trends vs. temperature/humidity with error bars (SD from triplicate measurements). Use Arrhenius plots for temperature dependence analysis .

- Supplemental Data : Provide raw chromatograms, calibration curves, and statistical scripts in repositories like Zenodo .

Q. What frameworks are effective for formulating research questions on formic acid degradation mechanisms?

Methodological Answer:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Propriétés

IUPAC Name |

deuterio formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239024 | |

| Record name | Formic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-94-0 | |

| Record name | Formic acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic [2H]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.